molecular formula C18H12Cl2N4 B6462997 4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole CAS No. 2549033-82-9

4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole

Cat. No. B6462997
CAS RN: 2549033-82-9
M. Wt: 355.2 g/mol
InChI Key: BCAXGKWZSICDQL-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole (hereafter referred to as 4-DPPT) is a heterocyclic compound that has been studied for its potential use in a range of scientific applications. This molecule has been synthesized using a variety of methods and has been studied for its potential therapeutic uses and for its biochemical and physiological effects. The purpose of

Scientific Research Applications

4-DPPT has been studied for its potential use in a range of scientific research applications. It has been studied as a potential anti-cancer agent, due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-DPPT has been studied for its potential use in the treatment of Alzheimer’s disease, due to its ability to inhibit the aggregation of amyloid-β peptide.

Mechanism of Action

The mechanism of action of 4-DPPT is not yet fully understood. However, it is believed that the compound works by binding to and inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines and the aggregation of amyloid-β peptide. It is also believed that 4-DPPT may have the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DPPT have not yet been fully elucidated. However, it has been observed to have a range of effects on cells, including the inhibition of the production of pro-inflammatory cytokines, the inhibition of the aggregation of amyloid-β peptide, and the induction of apoptosis. In addition, 4-DPPT has been observed to have antioxidant and anti-inflammatory activity, as well as the ability to reduce oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 4-DPPT for laboratory experiments include its ease of synthesis, its low toxicity, and its wide range of potential applications. However, there are some limitations to using 4-DPPT for laboratory experiments, such as its low solubility in water, its low stability in solution, and its relatively short shelf-life.

Future Directions

The potential future directions for 4-DPPT research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic uses. Additionally, further research could be conducted into the synthesis of 4-DPPT and its potential use in other scientific applications, such as the treatment of neurological disorders or the development of new drugs. Finally, further research could be conducted into the potential side effects of 4-DPPT, as well as its potential for drug interactions.

Synthesis Methods

4-DPPT has been synthesized using various methods. The most common method is via a condensation reaction between 2,4-dichlorophenylhydrazine and 1-phenyl-1H-pyrrol-5-yl-1H-1,2,3-triazole. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and is typically carried out at temperatures of up to 120°C. Other methods of synthesis include the use of a palladium-catalyzed reaction between 2,4-dichlorophenylhydrazine and 1-phenyl-1H-pyrrol-5-yl-1H-1,2,3-triazole, as well as the use of a copper-catalyzed reaction between 2,4-dichlorophenylhydrazine and 1-phenyl-1H-pyrrol-5-yl-1H-1,2,3-triazole.

properties

IUPAC Name

4-(2,4-dichlorophenyl)-1-phenyl-5-pyrrol-1-yltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4/c19-13-8-9-15(16(20)12-13)17-18(23-10-4-5-11-23)24(22-21-17)14-6-2-1-3-7-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAXGKWZSICDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=C(C=C(C=C3)Cl)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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